molecular formula C14H20O4 B14273935 Dimethyl 5,6-dimethyldeca-2,4,7-trienedioate CAS No. 137617-76-6

Dimethyl 5,6-dimethyldeca-2,4,7-trienedioate

Cat. No.: B14273935
CAS No.: 137617-76-6
M. Wt: 252.31 g/mol
InChI Key: LAZXEUNWTZXOLG-UHFFFAOYSA-N
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Description

Dimethyl 5,6-dimethyldeca-2,4,7-trienedioate is a chemical compound with the molecular formula C14H20O4 . It contains 14 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes multiple double bonds and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,6-dimethyldeca-2,4,7-trienedioate typically involves the esterification of the corresponding dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,6-dimethyldeca-2,4,7-trienedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Dimethyl 5,6-dimethyldeca-2,4,7-trienedioate has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 5,6-dimethyldeca-2,4,7-trienedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The double bonds in the structure may also interact with enzymes and other proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Another ester compound with similar ester functional groups.

    Dimethyl maleate: Similar structure but with different spatial arrangement of double bonds.

    Dimethyl succinate: Contains ester groups but lacks the multiple double bonds present in Dimethyl 5,6-dimethyldeca-2,4,7-trienedioate.

Uniqueness

This compound is unique due to its specific arrangement of double bonds and ester groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

137617-76-6

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

dimethyl 5,6-dimethyldeca-2,4,7-trienedioate

InChI

InChI=1S/C14H20O4/c1-11(7-5-9-13(15)17-3)12(2)8-6-10-14(16)18-4/h5-9,12H,10H2,1-4H3

InChI Key

LAZXEUNWTZXOLG-UHFFFAOYSA-N

Canonical SMILES

CC(C=CCC(=O)OC)C(=CC=CC(=O)OC)C

Origin of Product

United States

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